Stereospecific Dehydrogenase Recognition
An engineered variant (A179S/E310G/G323S/H328N) of L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacimonas acidaminovorans shows an approximately 200-fold increase in activity toward (R)-β-homomethionine compared with the single-mutant E310G baseline, whereas activity toward (S)-β-aminobutyric acid and (S)-β-homolysine was substantially lower [1]. This demonstrates that the (R)-configuration of the β-carbon is the strongly preferred stereochemistry for this biocatalytic system.
| Evidence Dimension | Relative enzyme activity on β-amino acid substrates |
|---|---|
| Target Compound Data | ~200-fold enhanced activity versus E310G mutant for (R)-β-homomethionine |
| Comparator Or Baseline | E310G single mutant (baseline activity = 1-fold); other (S)-β-substrates show only modest activity gains |
| Quantified Difference | Approximately 200× activity preference for (R)-β-homomethionine over the comparator baseline |
| Conditions | In vitro dehydrogenase assay with purified recombinant enzyme variants; NADPH cofactor; 30 °C; pH 8.0 |
Why This Matters
Procurement of the (R)-enantiomer ensures compatibility with stereospecific enzymatic transformations and bioconjugation workflows where the (S)-enantiomer or racemate would be rejected.
- [1] Liu, N., Wu, L., Feng, J., Sheng, X., Li, J., Chen, X., Li, J., Liu, W., Zhou, J., Wu, Q. & Zhu, D. (2021). Crystal structures and catalytic mechanism of L-erythro-3,5-diaminohexanoate dehydrogenase and rational engineering for asymmetric synthesis of β-amino acids. Angewandte Chemie International Edition, 60, 10203–10210. View Source
